molecular formula C8H6Cl2F2O2 B1409992 3,4-Dichloro-2-(difluoromethoxy)anisole CAS No. 1806321-35-6

3,4-Dichloro-2-(difluoromethoxy)anisole

Cat. No.: B1409992
CAS No.: 1806321-35-6
M. Wt: 243.03 g/mol
InChI Key: RQPQBGBZRGFDNL-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)anisole is a halogenated aromatic ether characterized by a methoxy group substituted with two fluorine atoms (difluoromethoxy) at position 2 and chlorine atoms at positions 3 and 4 on the benzene ring.

The compound’s synthesis likely involves multistep halogenation and etherification processes, similar to methods described for related structures. For instance, the synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (a precursor to pantoprazole) involves condensation and oxidation steps under controlled conditions . Notably, the difluoromethoxy group enhances metabolic stability compared to methoxy groups, a feature critical in drug design .

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-5-3-2-4(9)6(10)7(5)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPQBGBZRGFDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)anisole typically involves the introduction of difluoromethoxy and dichloro groups onto an anisole ring. One common method involves the reaction of 3,4-dichloroanisole with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,4-dichloro-2-(difluoromethoxy)anisole, a comparative analysis with structurally and functionally related compounds is presented below.

Structural Analogs

Compound Name Substituents Key Features
3,4-Dichloro-2-methoxyanisole -OCH₃ at position 2; -Cl at positions 3, 4 Lacks fluorine atoms; lower lipophilicity and metabolic stability .
5-(Difluoromethoxy)-1H-benzimidazole Difluoromethoxy at position 5; benzimidazole core Core structure used in proton-pump inhibitors (e.g., pantoprazole) .
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Dichlorophenoxy groups; triazole core Exhibits antimicrobial activity; synthesized via cyclization .

Critical Research Findings and Data Gaps

Stability and Impurity Profiles

  • The difluoromethoxy group’s stability under acidic conditions is superior to methoxy groups, as demonstrated in pantoprazole synthesis, where overoxidation to sulfones is a minor pathway .
  • Impurity limits for related compounds (e.g., pantoprazole sulfone) are strictly regulated (<0.10% for individual impurities), emphasizing the need for rigorous quality control in halogenated ether synthesis .

Industrial and Environmental Considerations

  • Anisole derivatives are used as chemical simulants (e.g., FOX simulator) due to low toxicity and volatility, but halogenated variants like this compound may require specialized disposal protocols .

Unresolved Questions

  • Pharmacokinetics: No data exists on the absorption, distribution, or excretion of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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